3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoropyridine
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Overview
Description
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoropyridine is a complex organic compound that features a combination of imidazo[1,2-b]pyridazine, piperidine, and fluoropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoropyridine typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, the attachment of the piperidine moiety, and the incorporation of the fluoropyridine group. Common reagents used in these reactions include ethyl 2-chloro-3-oxobutanoate and various catalysts under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoropyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an amine or halide.
Scientific Research Applications
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoropyridine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds share a similar imidazo core and have been studied for their antimycobacterial activity.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and antitumor effects.
Pyridazinone derivatives: These compounds have shown a wide range of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Uniqueness
3-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-5-fluoropyridine is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and pharmaceutical research. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound for scientific investigation.
Properties
Molecular Formula |
C22H26FN5O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C22H26FN5O2/c1-22(2,3)18-13-28-19(25-18)4-5-20(26-28)30-14-15-6-8-27(9-7-15)21(29)16-10-17(23)12-24-11-16/h4-5,10-13,15H,6-9,14H2,1-3H3 |
InChI Key |
FNFHKWDRJHSPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC(=CN=C4)F |
Origin of Product |
United States |
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